

A Comprehensive Technical Guide to 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxyflavone-beta-D-glucoside

Cat. No.: B600484

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone-beta-D-glucoside is a naturally occurring flavonoid glycoside found in various plant species.[1][2][3] As a compound of significant interest in phytochemistry and pharmacology, it is recognized for its potential therapeutic applications.[1][2][3] Preliminary research suggests that its biological activities, including antioxidant and anti-inflammatory properties, are primarily mediated through the modulation of cellular signaling pathways associated with oxidative stress.[1][2][3] This technical guide provides an in-depth overview of **6-Hydroxyflavone-beta-D-glucoside**, consolidating its chemical properties, molecular structure, and known biological activities. It is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

6-Hydroxyflavone-beta-D-glucoside is a powder at room temperature.[3] There appears to be a discrepancy in the literature and commercial databases regarding its CAS number, with both 128401-92-3 and 20594-05-2 being cited.[1][4][5] Further verification may be required depending on the application.

Table 1: Physicochemical Properties of 6-Hydroxyflavone-beta-D-glucoside

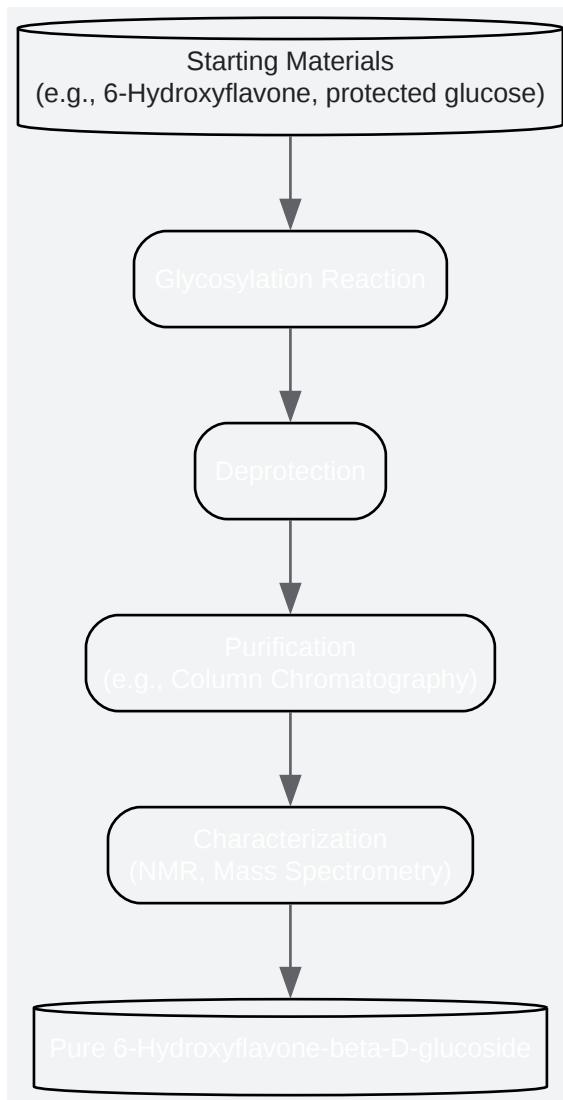
Property	Value	Source
CAS Number	128401-92-3 or 20594-05-2	[1] [4] [5]
Molecular Formula	C ₂₁ H ₂₀ O ₈	[1] [3] [4] [5]
Molecular Weight	400.38 g/mol	[1] [3] [4]
IUPAC Name	2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one	[5]
SMILES	<chem>C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO</chem>	[1] [5]
Melting Point	170 °C	[4]
Boiling Point (Predicted)	676.8 ± 55.0 °C	[4]
Density (Predicted)	1.503 ± 0.06 g/cm ³	[4]
pKa (Predicted)	12.71 ± 0.70	[4]
Purity	≥95%	[2] [3]
Appearance	Powder	[2] [3]
Storage Temperature	2°C - 8°C	[1]

Molecular Structure

The molecular structure of **6-Hydroxyflavone-beta-D-glucoside** consists of a flavone backbone, characterized by a 15-carbon C6-C3-C6 system, with a glucose moiety attached at the 6-position of the A-ring via a β -glycosidic bond.

Caption: 2D representation of **6-Hydroxyflavone-beta-D-glucoside**.

Biological Activities and Potential Applications


6-Hydroxyflavone-beta-D-glucoside has demonstrated a range of biological activities that position it as a compound of interest for therapeutic development.

- **Antioxidant Activity:** The compound is noted for its potential to scavenge free radicals and mitigate oxidative damage within biological systems.^[1] This antioxidant capacity is crucial for preventing cellular dysfunction and may have applications in strategies against oxidative stress-related conditions such as neurodegenerative diseases, cancer, and cardiovascular ailments.^[1] The hydroxyl group at the C-6 position on the A-ring is a significant contributor to its antioxidant activity.
- **Anti-inflammatory Properties:** Flavones, including 6-hydroxyflavone and its derivatives, have shown potent anti-inflammatory activity.^[6] For instance, 6-hydroxyflavone and 4',6-dihydroxyflavone exhibited strong inhibition of inflammatory responses in rat mesangial cells, suggesting potential for nephritis prevention and treatment.^[6] The mechanism may involve the inhibition of downstream inducible NO synthase (iNOS).^[6]
- **Neuroprotective Effects:** The antioxidant properties of **6-Hydroxyflavone-beta-D-glucoside** also suggest potential neuroprotective effects, making it a molecule of interest for further investigation in advanced pharmacological studies.^[1]
- **Enzyme Inhibition:** Flavonoids are known to interact with various enzymes. For instance, certain flavones have shown inhibitory activity against α -amylase. While not specifically reported for the glycoside, the aglycone 6-hydroxyflavone has been studied in this context.

Experimental Protocols

Synthesis of 6-Hydroxyflavone-beta-D-glucoside

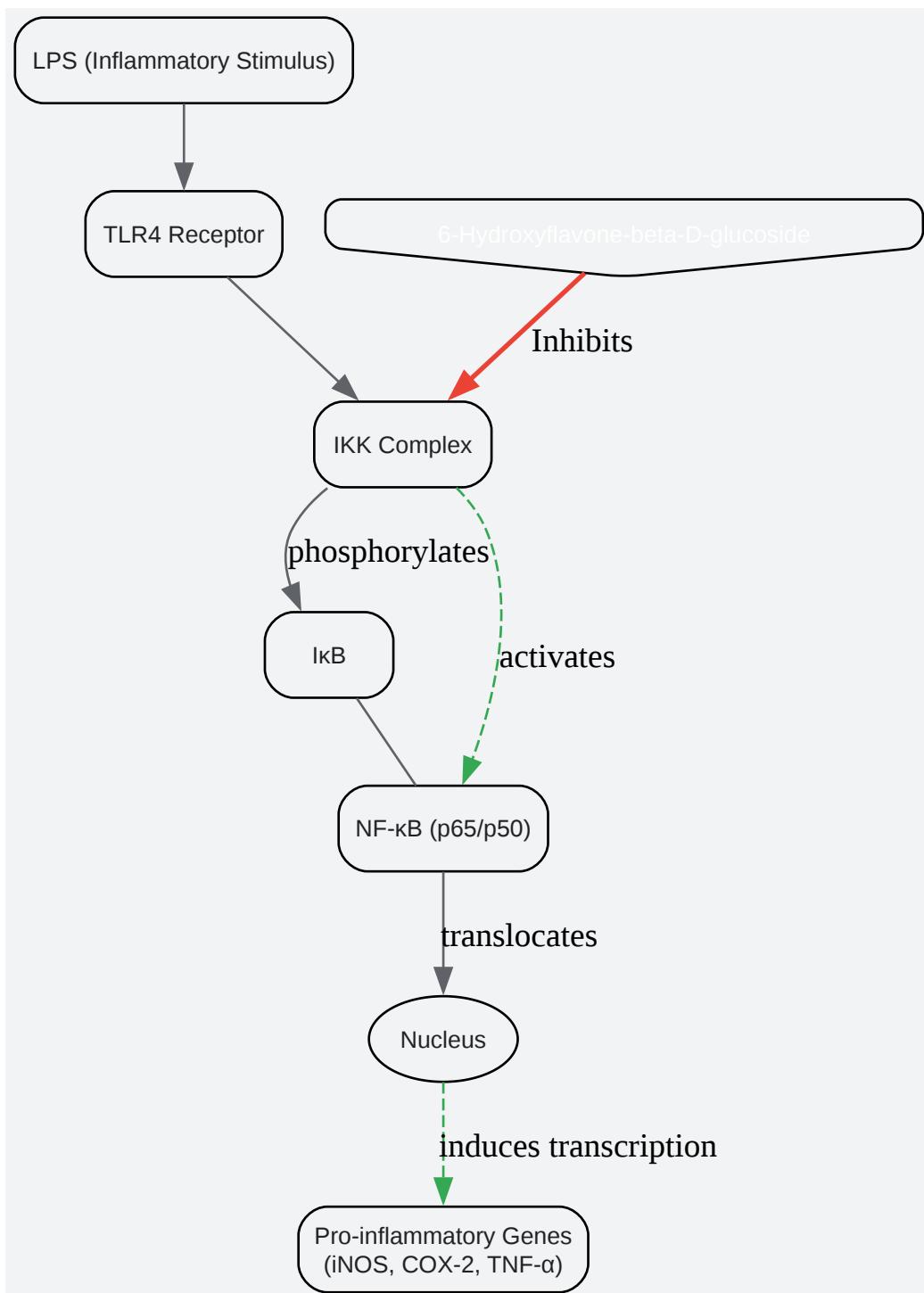
At least three synthetic routes for **6-Hydroxyflavone-beta-D-glucoside** have been documented, often starting from precursors like 4H-1-Benzopyran-4-one, 3-phenyl-7-[(2,3,4,6-tetra-O-acetyl- β -D-glucopyranosyl)oxy]-.^[7] A general workflow for the synthesis and purification is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of flavonoid glycosides.

β -Glucosidase Activity Assay

The enzymatic activity of β -glucosidase can be determined using a fluorescence assay with a flavonol β -D-glucoside as a substrate.^[8]


Principle: The weakly fluorescent flavonol β -D-glucoside is hydrolyzed by β -glucosidase, releasing a highly fluorescent flavonol aglycone. The increase in fluorescence intensity over time is proportional to the enzyme activity.^[8]

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of the flavonol β -D-glucoside substrate in DMSO.
 - Prepare a stock solution of β -glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.86).[8]
- Enzymatic Reaction:
 - In a cuvette, combine the buffer solution, the flavonol β -D-glucoside substrate (final concentration in the range of 5.0 to 7.0×10^{-5} mol L⁻¹), and the β -glucosidase enzyme.[8]
 - Maintain the reaction mixture at a constant temperature with stirring.[8]
- Fluorescence Measurement:
 - Monitor the increase in fluorescence intensity at the emission wavelength of the flavonol aglycone over time using a spectrofluorometer.
- Data Analysis:
 - Plot the fluorescence intensity against time to determine the initial reaction rate.
 - The enzyme activity can be quantified based on a standard curve of the pure flavonol aglycone.

Signaling Pathways

The anti-inflammatory effects of 6-hydroxyflavone derivatives are, in part, mediated by the inhibition of the NF- κ B signaling pathway.[6] This pathway is a critical regulator of the inflammatory response.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

6-Hydroxyflavone-beta-D-glucoside is a promising natural product with significant therapeutic potential, particularly in the realms of antioxidant and anti-inflammatory applications. Its well-defined chemical structure and the growing body of research on its biological activities make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its key characteristics to support ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Hydroxyflavone-beta-D-glucoside | 128401-92-3 | FH65890 [biosynth.com]
- 2. 6-Hydroxyflavone-beta-D-glucoside | CymitQuimica [cymitquimica.com]
- 3. 6-Hydroxyflavone-beta-D-glucoside | CymitQuimica [cymitquimica.com]
- 4. 20594-05-2 CAS MSDS (6-HYDROXYFLAVONE-BETA-D-GLUCOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 6-Hydroxyflavone-beta-D-glucoside | C21H20O8 | CID 20769154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. 6-HYDROXYFLAVONE-BETA-D-GLUCOSIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Binding interactions of hydrophobically-modified flavonols with β -glucosidase: fluorescence spectroscopy and molecular modelling study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06276G [pubs.rsc.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Hydroxyflavone-beta-D-glucoside]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600484#6-hydroxyflavone-beta-d-glucoside-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com